molecular formula C15H10O B11895166 3-Phenylinden-1-one

3-Phenylinden-1-one

Cat. No.: B11895166
M. Wt: 206.24 g/mol
InChI Key: RGZIEEBYRHQXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylinden-1-one: is an organic compound with the molecular formula C15H12O It is a derivative of indanone, characterized by a phenyl group attached to the third position of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Microwave-Assisted Synthesis: Industrial production may utilize microwave-assisted synthesis to enhance reaction rates and yields.

    High-Intensity Ultrasound: Another industrial method involves the use of high-intensity ultrasound to promote the cyclization reaction.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

    Oxidation: Various oxidized derivatives of this compound

    Reduction: 3-Phenylindan-1-ol

    Substitution: Halogenated or nitrated derivatives of this compound

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C15H10O

Molecular Weight

206.24 g/mol

IUPAC Name

3-phenylinden-1-one

InChI

InChI=1S/C15H10O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-10H

InChI Key

RGZIEEBYRHQXDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.